2,4-diethyl 5-(2,5-dichlorothiophene-3-amido)-3-methylthiophene-2,4-dicarboxylate
Description
This compound features a thiophene core substituted with diethyl ester groups at positions 2 and 4, a methyl group at position 3, and a 2,5-dichlorothiophene-3-amido moiety at position 5. The dichlorothiophene substituent introduces steric bulk and electron-withdrawing chlorine atoms, influencing its electronic properties and intermolecular interactions. The diethyl esters enhance lipophilicity, while the methyl group contributes to structural rigidity. Its synthesis likely involves coupling the amino precursor (e.g., diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate) with 2,5-dichlorothiophene-3-carbonyl chloride under reflux conditions .
Properties
IUPAC Name |
diethyl 5-[(2,5-dichlorothiophene-3-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO5S2/c1-4-23-15(21)10-7(3)11(16(22)24-5-2)26-14(10)19-13(20)8-6-9(17)25-12(8)18/h6H,4-5H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFIMLHROVTHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(SC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 5-(2,5-dichlorothiophene-3-amido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiophene core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the ester groups: Esterification reactions are carried out using alcohols and carboxylic acids or their derivatives in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid.
Amidation: The amide group is introduced by reacting the intermediate compound with an amine, often under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC).
Chlorination: The dichlorothiophene moiety is introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-diethyl 5-(2,5-dichlorothiophene-3-amido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of ester or amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4-diethyl 5-(2,5-dichlorothiophene-3-amido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,4-diethyl 5-(2,5-dichlorothiophene-3-amido)-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Crystallographic and Intermolecular Interactions
- Acetamido Derivative () : Exhibits planar conformation stabilized by N–H···O and C–H···O hydrogen bonds, forming S(6) ring motifs. Crystal packing involves van der Waals interactions .
Stability and Reactivity
Biological Activity
The compound 2,4-diethyl 5-(2,5-dichlorothiophene-3-amido)-3-methylthiophene-2,4-dicarboxylate is a synthetic derivative belonging to the class of thiophene-based compounds. Its unique structure endows it with potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes multiple functional groups that contribute to its biological activity.
Research indicates that compounds with thiophene moieties often exhibit a range of biological activities due to their ability to interact with various biological targets. The specific mechanisms through which 2,4-diethyl 5-(2,5-dichlorothiophene-3-amido)-3-methylthiophene-2,4-dicarboxylate operates include:
- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of transglutaminases, enzymes involved in various cellular processes including apoptosis and cell differentiation .
- Antiproliferative Effects : Similar thiophene derivatives have shown significant antiproliferative effects against cancer cell lines by disrupting microtubule dynamics, leading to mitotic arrest .
- Anti-inflammatory Properties : Some studies suggest that related compounds may exert anti-inflammatory effects through the modulation of nitric oxide production and other inflammatory mediators .
Biological Activity Data
A summary of the biological activity data for 2,4-diethyl 5-(2,5-dichlorothiophene-3-amido)-3-methylthiophene-2,4-dicarboxylate is presented in Table 1.
Case Studies
Several case studies have explored the biological activity of thiophene derivatives similar to the compound :
- Transglutaminase Inhibition Study :
- Cancer Cell Line Evaluation :
- Inflammation Model :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
